molecular formula C22H20N2O4 B3471454 1,2-phenylene bis[methyl(phenyl)carbamate]

1,2-phenylene bis[methyl(phenyl)carbamate]

Cat. No.: B3471454
M. Wt: 376.4 g/mol
InChI Key: VWMGIFWVPDENFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2-phenylene bis[methyl(phenyl)carbamate]” is a carbamate ester and a member of the class of thioureas . It is also known as Fenobucarb or BPMC . It is a pale yellow or pale red liquid, insoluble in water . It is used as an agricultural insecticide, especially for control of Hemipteran pests, on rice and cotton and is moderately toxic for humans .


Synthesis Analysis

The synthesis of carbamates involves a process known as carbamoylation . A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates . The reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .


Molecular Structure Analysis

The molecular formula of “1,2-phenylene bis[methyl(phenyl)carbamate]” is C17H18N2O4 . Its molecular weight is 314.34 .


Chemical Reactions Analysis

Carbamate pesticides, including “1,2-phenylene bis[methyl(phenyl)carbamate]”, are degraded through various methods including physical removal, chemical reaction, biological degradation, and enzymatic degradation .


Physical and Chemical Properties Analysis

The compound is a pale yellow or pale red liquid, insoluble in water . Its melting point is 165.0°C . The octanol/water partition coefficient (log Pow) is 1.40 . It has a specific gravity of 1.45 at 20°C .

Mechanism of Action

Like other carbamate pesticides, the toxic effects of “1,2-phenylene bis[methyl(phenyl)carbamate]” are produced by inhibiting acetylcholinesterase activity .

Properties

IUPAC Name

[2-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-23(17-11-5-3-6-12-17)21(25)27-19-15-9-10-16-20(19)28-22(26)24(2)18-13-7-4-8-14-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMGIFWVPDENFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2OC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-phenylene bis[methyl(phenyl)carbamate]
Reactant of Route 2
Reactant of Route 2
1,2-phenylene bis[methyl(phenyl)carbamate]
Reactant of Route 3
Reactant of Route 3
1,2-phenylene bis[methyl(phenyl)carbamate]
Reactant of Route 4
Reactant of Route 4
1,2-phenylene bis[methyl(phenyl)carbamate]
Reactant of Route 5
Reactant of Route 5
1,2-phenylene bis[methyl(phenyl)carbamate]
Reactant of Route 6
Reactant of Route 6
1,2-phenylene bis[methyl(phenyl)carbamate]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.